molecular formula C10H12BrNO2S B13078256 Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate

Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate

Cat. No.: B13078256
M. Wt: 290.18 g/mol
InChI Key: JVVYBKADEFFTPH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1,3-thiazole with cyclopentyl derivatives under specific conditions. One common method involves the use of thiourea and substituted thioamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include thiourea, substituted thioamides, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and the presence of the bromine atom allow it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

methyl 2-bromo-5-cyclopentyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H12BrNO2S/c1-14-9(13)7-8(15-10(11)12-7)6-4-2-3-5-6/h6H,2-5H2,1H3

InChI Key

JVVYBKADEFFTPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)C2CCCC2

Origin of Product

United States

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